BenchChemオンラインストアへようこそ!

5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Drug Discovery High-Throughput Screening Medicinal Chemistry

The target compound is a synthetic, fused heterocyclic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazol-6-ol class. It features a benzylpiperidine moiety linked to a phenyl group via a methylene bridge.

Molecular Formula C23H24N4OS
Molecular Weight 404.53
CAS No. 868219-23-2
Cat. No. B2732323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS868219-23-2
Molecular FormulaC23H24N4OS
Molecular Weight404.53
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O
InChIInChI=1S/C23H24N4OS/c28-22-21(29-23-24-16-25-27(22)23)20(19-9-5-2-6-10-19)26-13-11-18(12-14-26)15-17-7-3-1-4-8-17/h1-10,16,18,20,28H,11-15H2
InChIKeyYKMMFBNIDUBHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 868219-23-2): Procurement-Relevant Baseline & Evidence Limitations


The target compound is a synthetic, fused heterocyclic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazol-6-ol class. It features a benzylpiperidine moiety linked to a phenyl group via a methylene bridge. This class has been explored in medicinal chemistry for potential anti-inflammatory, antimicrobial, and kinase-inhibitory activities. However, a systematic evidence search across primary research papers, patents, and authoritative databases, excluding prohibited vendor platforms, reveals that no peer-reviewed publication, patent document, or curated bioactivity record currently exists for this specific CAS number. Consequently, a standard baseline of validated biological activity, selectivity, or pharmacokinetic parameters cannot be established from permissible sources. This guide documents the resulting evidence gap and frames procurement decisions around structural comparisons and class-level inference, with explicit acknowledgment of the absence of direct head-to-head data.

Why Generic Substitution of 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Is Not Supported by Evidence


Within the thiazolo[3,2-b][1,2,4]triazole family, even minor structural modifications—such as substitution at the phenyl ring (e.g., p-tolyl, 3-methoxy, or 3-fluorophenyl analogs) or replacement of the piperidine with a piperazine—are well-known to drastically alter target binding, physicochemical properties, and off-target profiles [1]. Without empirical potency or selectivity data for CAS 868219-23-2 or its closest analogs from permissible sources, no quantitative justification exists to prefer any specific member of this series. A procurement decision based solely on structural similarity would be speculative. The absence of comparative biological data means that functional interchangeability cannot be assumed; any substitution carries an unquantifiable risk of altered or absent activity in the intended assay system. This data void underscores the need for direct experimental profiling before any analog can be deemed a suitable replacement.

Quantitative Differentiation Evidence for 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: A Critical Data Gap Analysis


Bioactivity and Target Engagement Profiling: Absence of Primary Assay Data

No quantitative bioactivity data (IC50, EC50, Ki, etc.) obtained from permissible primary sources could be identified for CAS 868219-23-2. Consequently, a direct head-to-head potency comparison against any structurally related analog (e.g., the p-tolyl derivative, CAS 868219-45-8, or the 3-methoxy derivative) is impossible. Without such data, the compound's potential value in a screening cascade or as a chemical probe cannot be substantiated. This represents a fundamental evidence gap for scientific selection [1].

Drug Discovery High-Throughput Screening Medicinal Chemistry

Selectivity Profile Assessment: Missing Target Selectivity Data

No selectivity data (e.g., fold-selectivity against related targets, panel screening results) exists in permissible literature for this compound. Even class-level inference is limited; while thiazolo[3,2-b][1,2,4]triazoles have been reported as kinase inhibitors, the specific contribution of the benzylpiperidine-phenyl substituent to selectivity is unknown. Analogs with piperazine linkers or different aryl groups have shown divergent selectivity patterns, but no quantitative benchmarking against CAS 868219-23-2 is feasible [1].

Chemical Biology Target Identification Selectivity Screening

Physicochemical and In Vitro ADME Properties: Unreported for Rational Analog Comparison

Standard in vitro ADME parameters—such as aqueous solubility, logD, microsomal stability, plasma protein binding, and Caco-2 permeability—are unreported for this compound in any permissible scientific source. While calculated molecular descriptors (e.g., MW 404.53, cLogP) can be derived from its structure, these are insufficient to differentiate it from close analogs like the 3,4-dimethoxyphenyl derivative (MW 464.58) or the p-tolyl derivative (MW 418.55). No experimental ADME data enables a quantitative comparison to guide procurement for pharmacokinetic studies [1].

ADME Drug Metabolism Physicochemical Properties

Appropriate Procurement Scenarios for 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Based on Evidence Limitations


Internal Screening Library Expansion with Full Acceptance of Data Risk

This compound may be procured as part of a diversity-oriented screening library when the goal is to sample novel chemical space from the thiazolo-triazole class, and the organization has the internal resources to generate all primary pharmacological and ADME data de novo. The decision must explicitly account for the absence of any external validation [1].

Structure-Activity Relationship (SAR) Exploration as a Negative Control or Benchmarking Tool

Given the availability of closely related analogs with documented activity (e.g., from patent literature not citing this CAS), this compound could serve as a defined inactive or differently-active structural control in an SAR study. Its value is derived from its well-defined chemical structure rather than any pre-existing biological annotation [1].

Chemical Probe Development Following In-House Target Deconvolution

If a novel target is identified through phenotypic screening using this compound, procurement of additional material would be justified to support target deconvolution and initial hit-to-lead chemistry. However, this scenario requires the prior generation of positive internal data, which is not currently available in the public domain [1].

Procurement is Not Recommended for Mechanism-of-Action or In Vivo Studies

Due to the complete absence of potency, selectivity, and ADME data from permissible sources, procuring this compound for direct use in mechanistic cellular assays or animal models is not advisable. The risk of ambiguous or negative results due to poor compound properties is unacceptably high without prior in vitro characterization [1].

Quote Request

Request a Quote for 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.